Unique 1H-Pyrazole-4-carbonitrile Moiety
Xilmenolone is distinguished from other neuroactive steroids by the presence of a 1H-pyrazole-4-carbonitrile group at the C-21 position of its steroid backbone . This structural feature is shared with the clinically advanced neuroactive steroid Zuranolone (SAGE-217), whereas reference compounds like allopregnanolone and ganaxolone possess a simpler acetyl or methyl ketone group at the same position [1]. The inclusion of a heteroaromatic nitrile is associated with enhanced metabolic stability and altered receptor binding kinetics in this compound class [1].
| Evidence Dimension | C-21 Substituent |
|---|---|
| Target Compound Data | 1H-pyrazole-4-carbonitrile group |
| Comparator Or Baseline | Allopregnanolone: Acetyl group; Ganaxolone: Acetyl group; Zuranolone: 4-cyano-1H-pyrazol-1'-yl group (same class) |
| Quantified Difference | Qualitative structural difference; impact on potency/efficacy not yet quantified for Xilmenolone. |
| Conditions | Chemical structure analysis |
Why This Matters
This unique functional group dictates the compound's binding interactions with the GABAA receptor and influences its overall pharmacokinetic profile, making Xilmenolone a non-interchangeable tool for SAR studies.
- [1] Martinez Botella, G., et al. (2017). Neuroactive Steroids. 2. 3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217): A Clinical Next Generation Neuroactive Steroid Positive Allosteric Modulator of the (γ-Aminobutyric Acid)A Receptor. Journal of Medicinal Chemistry, 60(18), 7810-7819. View Source
